Giractidum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

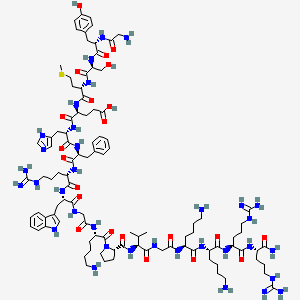

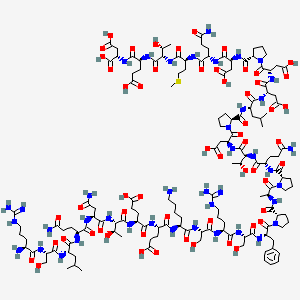

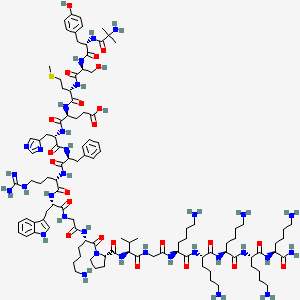

Giractide est une hormone polypeptidique qui correspond aux dix-huit premiers résidus d'acides aminés de la corticotropine, avec la 1-sérine remplacée par la glycine . Sa formule moléculaire est C₁₀₀H₁₅₆N₃₄O₂₂S et sa masse moléculaire est de 2218,62 g/mol . Giractide agit par la stimulation des récepteurs de l'hormone adrénocorticotrope, principalement situés sur les cellules cortico-surrénales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Giractide peut être synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Cela implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de Giractide implique la synthèse peptidique en phase solide à grande échelle, suivie de procédés de purification tels que la chromatographie liquide haute performance pour assurer la pureté du produit final. La synthèse est effectuée dans des conditions contrôlées pour maintenir l'intégrité de la chaîne peptidique et prévenir sa dégradation.

Analyse Des Réactions Chimiques

Types de réactions

Giractide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus d'acides aminés contenant du soufre, conduisant à la formation de ponts disulfures.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, les reconvertissant en groupes thiols.

Substitution : Les résidus d'acides aminés dans Giractide peuvent être substitués par d'autres acides aminés pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces pour oxyder les résidus contenant du soufre.

Réduction : Des agents réducteurs tels que le dithiothréitol ou le bêta-mercaptoéthanol sont utilisés pour réduire les ponts disulfures.

Substitution : La substitution d'acides aminés peut être réalisée en utilisant des réactifs spécifiques qui facilitent l'échange d'un acide aminé par un autre au cours de la synthèse peptidique.

Principaux produits formés

Oxydation : Formation de ponts disulfures.

Réduction : Conversion de ponts disulfures en groupes thiols.

Substitution : Création d'analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

Giractide a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la stimulation des récepteurs de l'hormone adrénocorticotrope et ses effets sur les cellules cortico-surrénales.

Médecine : Exploré pour des applications thérapeutiques potentielles dans les affections liées à la fonction de la glande surrénale.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon de référence dans les techniques analytiques.

Mécanisme d'action

Giractide exerce ses effets en se liant et en activant les récepteurs de l'hormone adrénocorticotrope sur les cellules cortico-surrénales . Cette activation stimule la production de corticostéroïdes, qui jouent un rôle crucial dans la régulation de divers processus physiologiques, notamment la réponse au stress, la fonction immunitaire et le métabolisme. Les cibles moléculaires impliquées dans cette voie comprennent les récepteurs de l'hormone adrénocorticotrope et les molécules de signalisation en aval qui médient les effets des corticostéroïdes.

Applications De Recherche Scientifique

Giractide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in stimulating adrenocorticotropic hormone receptors and its effects on adrenocortical cells.

Medicine: Explored for potential therapeutic applications in conditions related to adrenal gland function.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mécanisme D'action

Giractide exerts its effects by binding to and activating adrenocorticotropic hormone receptors on adrenocortical cells . This activation stimulates the production of corticosteroids, which play a crucial role in regulating various physiological processes, including stress response, immune function, and metabolism. The molecular targets involved in this pathway include the adrenocorticotropic hormone receptors and downstream signaling molecules that mediate the effects of corticosteroids.

Comparaison Avec Des Composés Similaires

Giractide est unique dans sa séquence et sa structure spécifiques, ce qui lui permet de stimuler sélectivement les récepteurs de l'hormone adrénocorticotrope. Les composés similaires incluent :

Corticotropine : L'hormone naturelle dont Giractide est dérivée.

Analogues synthétiques de la corticotropine : Ces composés ont des séquences d'acides aminés modifiées pour améliorer leur stabilité ou leur activité.

Autres hormones peptidiques : Telles que l'hormone stimulant les mélanocytes, qui partage certaines similitudes structurales avec la corticotropine mais a des fonctions biologiques différentes.

Giractide se distingue par sa modification spécifique (remplacement de la 1-sérine par la glycine) et son action ciblée sur les récepteurs de l'hormone adrénocorticotrope, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

24870-04-0 |

|---|---|

Formule moléculaire |

C100H156N34O22S |

Poids moléculaire |

2218.6 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C100H156N34O22S/c1-56(2)82(96(155)118-53-79(138)120-65(23-9-12-37-101)85(144)124-66(24-10-13-38-102)87(146)125-67(27-16-41-114-99(108)109)86(145)123-64(83(105)142)26-15-40-113-98(106)107)133-95(154)77-29-18-43-134(77)97(156)71(25-11-14-39-103)121-80(139)52-117-84(143)74(47-59-50-116-63-22-8-7-21-62(59)63)130-88(147)68(28-17-42-115-100(110)111)126-92(151)73(45-57-19-5-4-6-20-57)129-93(152)75(48-60-51-112-55-119-60)131-89(148)69(34-35-81(140)141)127-90(149)70(36-44-157-3)128-94(153)76(54-135)132-91(150)72(122-78(137)49-104)46-58-30-32-61(136)33-31-58/h4-8,19-22,30-33,50-51,55-56,64-77,82,116,135-136H,9-18,23-29,34-49,52-54,101-104H2,1-3H3,(H2,105,142)(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,137)(H,123,145)(H,124,144)(H,125,146)(H,126,151)(H,127,149)(H,128,153)(H,129,152)(H,130,147)(H,131,148)(H,132,150)(H,133,154)(H,140,141)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,82-/m0/s1 |

Clé InChI |

UCAQRQOWAWUCJG-NIXLADBNSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CN |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |

Séquence |

GYSMEHFRWGKPVGKKRR |

Synonymes |

1-Gly-ACTH amide alpha (1-18) ACTH amide alpha (1-18), Gly(1)- ACTH-NH2 alpha (1-18), glycine(1)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile](/img/structure/B1627959.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(4-aminobutylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/no-structure.png)

![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)